molecular formula C11H22N2O2 B1589846 Tert-butyl 1,5-diazocane-1-carboxylate CAS No. 223797-64-6

Tert-butyl 1,5-diazocane-1-carboxylate

Cat. No.: B1589846
CAS No.: 223797-64-6
M. Wt: 214.3 g/mol
InChI Key: ZRKUMLHCFYSTGC-UHFFFAOYSA-N
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Description

Tert-butyl 1,5-diazocane-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 heterocyclic carboxylates . This compound is characterized by its tert-butyl group attached to a 1,5-diazocane ring , which is a saturated six-membered ring containing two nitrogen atoms.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the acylation of 1,5-diazocane with tert-butyl chloroformate under basic conditions.

  • Another method involves the reaction of 1,5-diazocane with tert-butyl isocyanate in the presence of a suitable catalyst.

Industrial Production Methods:

  • Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield.

  • The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the compound into amine derivatives .

  • Substitution: Substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use chromium(VI) oxide or potassium permanganate under acidic conditions.

  • Reduction reactions typically employ lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

  • Substitution reactions may use nucleophiles such as amines or alcohols in the presence of a catalyst .

Major Products Formed:

  • Oxidation products include carboxylic acids and ketones .

  • Reduction products include amines and alcohols .

  • Substitution products can vary widely depending on the nucleophile used.

Chemistry:

  • The compound is used as a synthetic intermediate in the preparation of more complex molecules.

  • It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology:

  • Research has explored its potential as a biomarker for certain diseases.

  • It has been investigated for its antimicrobial properties .

Medicine:

  • The compound is being studied for its anticancer properties .

  • It has shown promise in drug delivery systems due to its biocompatibility .

Industry:

  • It is used in the manufacture of polymers and plastics .

  • The compound is also employed in the production of dyes and pigments .

Mechanism of Action

The exact mechanism by which tert-butyl 1,5-diazocane-1-carboxylate exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways within cells. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • 1,5-Diazocane: : Lacks the tert-butyl group, making it less bulky and less reactive.

  • Tert-butyl 1,4-diazocane-1-carboxylate: : Similar structure but with a different ring size, affecting its reactivity and applications.

  • Tert-butyl 1,3-diazocane-1-carboxylate: : Another structural isomer with different chemical properties.

Uniqueness:

  • Tert-butyl 1,5-diazocane-1-carboxylate: is unique due to its specific structural features , which confer distinct chemical and biological properties compared to its isomers and related compounds.

. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 1,5-diazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKUMLHCFYSTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467977
Record name Tert-butyl 1,5-diazocane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223797-64-6
Record name Tert-butyl 1,5-diazocane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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